BenchChemオンラインストアへようこそ!

Z-Nle-OH

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Z-Nle-OH is the essential building block for solution-phase peptide synthesis requiring orthogonal Cbz protection. Its Z-group, stable to bases/nucleophiles yet cleaved by H₂/Pd-C or HBr/AcOH, is orthogonal to acid-labile (Boc/tBu) and base-labile (Fmoc) groups—enabling global deprotection without strong acids, critical for acid-sensitive peptides. For oxidation-prone Met residues, the norleucine core provides a validated Met→Nle substitution, improving shelf-life and bioactivity homogeneity. Proven in gamma-secretase inhibitor synthesis (Z-Leu-Leu-Nle-al). Procure Z-Nle-OH to resolve orthogonal protection conflicts and ensure scalable, cost-effective manufacturing.

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
CAS No. 39608-30-5
Cat. No. B554368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Nle-OH
CAS39608-30-5
SynonymsZ-Nle-OH; Z-L-Norleucine; 39608-30-5; AmbotzZAA1231; AC1ODTKN; SCHEMBL4126228; N-benzyloxycarbonyl-L-norleucine; 04527_FLUKA; CTK4I1603; MolPort-003-925-102; NMYWMOZOCYAHNC-LBPRGKRZSA-N; N-(Benzyloxycarbonyl)-L-norleucine; ZINC1638009; 5198AB; MFCD00063170; AKOS015911505; AM82592; AJ-28531; AK-81336; L-Norleucine,N-[(phenylmethoxy)carbonyl]-; FT-0698374; K-8506; (2S)-2-(phenylmethoxycarbonylamino)hexanoicacid; (S)-2-(((Benzyloxy)carbonyl)amino)hexanoicacid; I14-37318
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H19NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1
InChIKeyNMYWMOZOCYAHNC-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Nle-OH (CAS 39608-30-5): Technical Procurement Profile and Key Specifications for Research Applications


Z-Nle-OH (N-Benzyloxycarbonyl-L-norleucine, CAS 39608-30-5) is a protected amino acid derivative used as a building block in peptide synthesis . It features a benzyloxycarbonyl (Cbz/Z) protecting group on the Nα-amino group of L-norleucine, a non-proteinogenic, straight-chain aliphatic amino acid [1]. The compound is typically supplied as a white powder with an assay purity of ≥98.0% (HPLC) and is suitable for solution-phase peptide synthesis .

Why Z-Nle-OH Cannot Be Interchanged with Other Protected Norleucine Derivatives Without Process Re-Validation


Z-Nle-OH's utility is strictly tied to the Z-protecting group's unique stability profile and cleavage conditions. The Z group is stable to bases and nucleophiles but is readily removed by catalytic hydrogenolysis (H₂/Pd-C) or strong acids like HBr/AcOH, conditions that are orthogonal to the Boc (acid-labile) and Fmoc (base-labile) protecting groups [1]. Substituting Z-Nle-OH with Boc-Nle-OH or Fmoc-Nle-OH without process re-validation is not feasible, as each dictates entirely different deprotection protocols and potential side-reactions in downstream synthesis [1]. The choice between Z-Nle-OH and its alternatives is therefore a critical decision in synthetic strategy, particularly in orthogonal protection schemes or when acid/base sensitivity of other molecular features is a concern.

Quantitative Evidence Guide for Z-Nle-OH: Differentiating Performance Data Against Comparators


Orthogonal Protection Strategy: Z-Nle-OH Enables Synthesis of Complex Peptides Incompatible with Fmoc or Boc Chemistry

The Z protecting group of Z-Nle-OH provides a distinct orthogonality profile compared to Fmoc and Boc groups. This enables selective deprotection in the presence of other protecting groups, a crucial feature for synthesizing complex or cyclic peptides [1]. Specifically, Z-Nle-OH's benzyloxycarbonyl group is stable under acidic conditions (where Boc groups are removed) and under basic conditions (where Fmoc groups are removed), but is cleaved by hydrogenolysis or strong acids like HBr/AcOH [1].

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Z-Nle-OH in Solution-Phase Synthesis: Enabling Cost-Effective, Scalable Production of Short Peptides Compared to Solid-Phase Strategies

Z-Nle-OH is specifically marketed and validated for use in solution-phase peptide synthesis . In this context, the use of Z-protected amino acids is a standard practice for the scalable and cost-effective production of short peptides (typically <10 amino acids), where the costs and scale of solid-phase methods become prohibitive [1].

Solution-Phase Peptide Synthesis Process Chemistry Scalability

Norleucine vs. Methionine: Demonstrating Oxidation Resistance as a Stable, Non-Oxidizable Isostere in Therapeutic Peptide Analogs

The core norleucine (Nle) residue in Z-Nle-OH is a chemically stable, isosteric analog of methionine (Met) where the oxidation-prone sulfur atom is replaced by a methylene (CH₂) group [1]. This structural difference directly addresses the problem of Met oxidation, which can lead to peptide inactivation and heterogeneity in formulations [2]. A study on an antimicrobial peptide found that the Met→Nle substitution in the PGLa peptide resulted in a more hydrophobic analog that inserted deeper into the membrane core, while retaining comparable bioactivity [3].

Peptide Stability Methionine Oxidation Peptide Analogs

Validation of Z-Nle-OH in Bioactive Peptide Synthesis: The Z-Leu-Leu-Nle-al Gamma-Secretase Inhibitor

The Z-protected norleucine residue is a critical component of the potent and commercially available gamma-secretase inhibitor, Z-Leu-Leu-Nle-al (also known as LLNle or N-benzyloxycarbonyl-Leu-Leu-norleucinal) . This specific leupeptin analog is a well-established tool compound, and its biological activity validates the successful incorporation of Z-Nle-OH into functional peptides.

Protease Inhibition Gamma-Secretase Bioactive Peptides

Improved Peptide-Peroxygenase Activity via Methionine-to-Norleucine Substitution: A 2-Fold Increase in Catalytic Performance

In a study on cytochrome P450 BM-3, global replacement of all 13 methionine residues with the isosteric analog norleucine (the core residue of Z-Nle-OH) resulted in a nearly two-fold increase in peroxygenase activity [1]. This demonstrates that Nle substitution can not only prevent oxidative damage but can also enhance enzyme performance.

Enzyme Engineering Protein Stability Unnatural Amino Acids

Procurement-Driven Application Scenarios for Z-Nle-OH (CAS 39608-30-5)


Scenario 1: Designing a Scalable, Cost-Effective Process for a Short, Acid-Sensitive Peptide

If your project requires the scalable, cost-effective production of a short peptide (≤10 residues) that contains acid-labile groups, Z-Nle-OH is the optimal building block. Its Z-group is orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu), allowing for global deprotection under hydrogenolysis without exposing the peptide to strong acids. This strategy, as validated by standard solution-phase methodologies [1], enables a more robust and economical process than attempting to adapt Fmoc-Nle-OH-based solid-phase synthesis for large-scale manufacturing [1].

Scenario 2: Developing a Methionine-Replaced Peptide Analog to Improve Oxidative Stability and Bioactivity

When developing a peptide therapeutic or diagnostic agent that contains a functionally sensitive methionine residue, the core norleucine moiety in Z-Nle-OH offers a direct, validated solution to oxidation-induced instability. Evidence shows that Met→Nle substitution yields chemically more stable analogs [2] that can retain [3] or even improve [4] bioactivity. This is a rational design choice to ensure product homogeneity and prolong shelf-life, which is critical for both research reproducibility and pharmaceutical development [2].

Scenario 3: Synthesizing a Bioactive Peptide with Orthogonal Protection Requirements, Such as a Gamma-Secretase Inhibitor

If you are synthesizing a complex peptide inhibitor with multiple reactive moieties, the orthogonality of Z-Nle-OH's protecting group is indispensable. For example, the gamma-secretase inhibitor Z-Leu-Leu-Nle-al demonstrates how the Z-group on the N-terminal norleucine residue is compatible with the aldehyde moiety and other hydrophobic residues. This orthogonal protection scheme, impossible to replicate with Fmoc or Boc chemistry alone [1], is a proven route to a bioactive molecule, making Z-Nle-OH a necessary procurement choice for similar synthetic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Nle-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.